4-(Cyclohexylsulfanyl)benzene-1,2-diol
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Overview
Description
4-(Cyclohexylsulfanyl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)benzene-1,2-diol typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: This can be achieved by reacting cyclohexylthiol with a suitable benzene derivative under controlled conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydroxylation: Using catalysts such as iron or copper to facilitate the hydroxylation of benzene derivatives.
Sulfurization: Introducing the cyclohexylsulfanyl group through sulfurization reactions, often under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylsulfanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylsulfanylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron, copper, palladium.
Major Products
Quinones: Formed through oxidation.
Cyclohexylsulfanylbenzene: Formed through reduction.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
4-(Cyclohexylsulfanyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylsulfanyl)benzene-1,2-diol involves:
Oxidative Stress Modulation: The compound can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the cyclohexylsulfanyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Uniqueness
4-(Cyclohexylsulfanyl)benzene-1,2-diol is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Properties
CAS No. |
111040-82-5 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-cyclohexylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C12H16O2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
InChI Key |
MKEIJRJOKAQGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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